

Natural sources and occurrence of (+)-5-Deoxystrigol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-5-Deoxystrigol

Cat. No.: B15886135

[Get Quote](#)

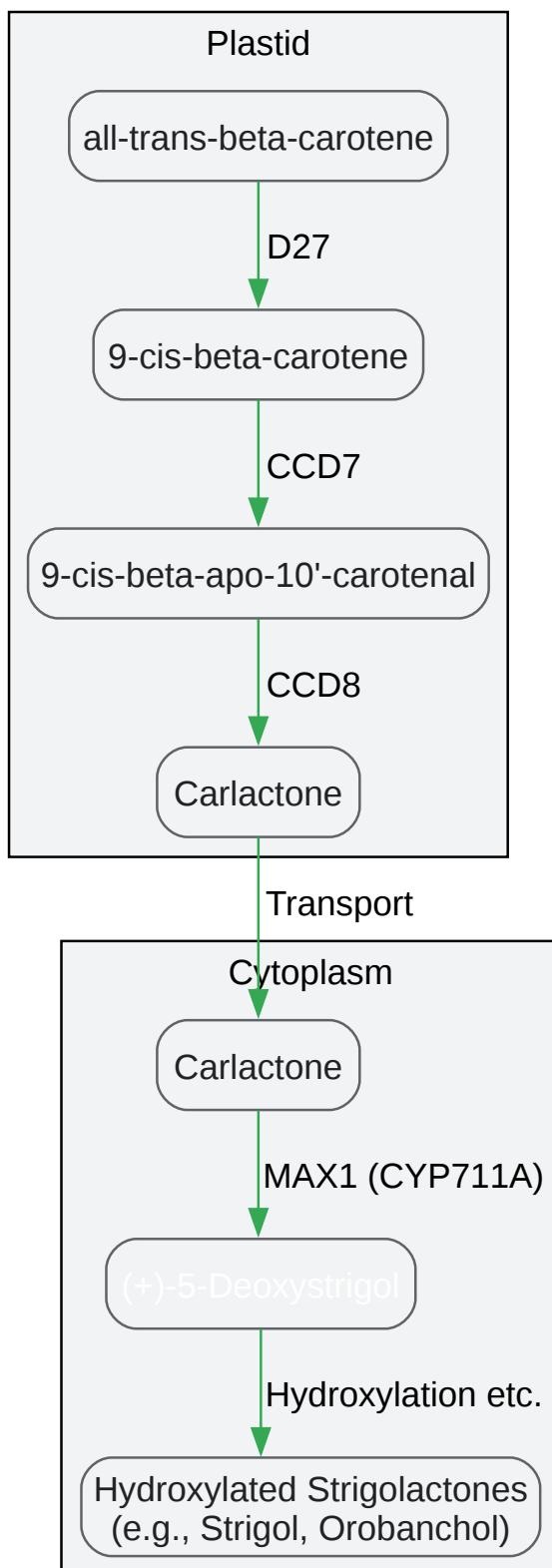
An In-depth Technical Guide on the Natural Sources and Occurrence of **(+)-5-Deoxystrigol**

Introduction

(+)-5-Deoxystrigol (5DS) is a canonical strigolactone (SL), a class of carotenoid-derived phytohormones and rhizosphere signaling molecules.^[1] Structurally, it features a tricyclic lactone (ABC rings) linked to a methylfuranone moiety (the D ring) through an enol ether bridge.^{[1][2]} As one of the simplest and foundational canonical strigolactones, **(+)-5-deoxystrigol** is a key precursor for the biosynthesis of more complex strigolactones in many plant species.^{[1][2]} It plays a critical role in regulating plant architecture, especially shoot branching, and in mediating interactions with symbiotic arbuscular mycorrhizal (AM) fungi and parasitic weeds of the *Striga* and *Orobanche* genera.^{[1][2][3]} This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and quantification of **(+)-5-deoxystrigol**.

Natural Sources and Occurrence

(+)-5-Deoxystrigol is primarily synthesized in the roots of a diverse range of plant species and is subsequently exuded into the rhizosphere or transported to the shoot.^[1] Its presence has been confirmed in numerous plants, often as part of a complex mixture of different strigolactones.^{[2][3]} The production and exudation of 5DS are often significantly enhanced under nutrient-deficient conditions, particularly phosphate starvation.^{[4][5]}


Key natural sources of **(+)-5-Deoxystrigol** include:

- Sorghum (*Sorghum bicolor*): Certain varieties are well-known for exuding 5-deoxystrigol as a major strigolactone component, which acts as a germination stimulant for the parasitic weed *Striga*.[\[1\]](#)[\[4\]](#)
- Maize (*Zea mays*): 5-deoxystrigol is secreted from the roots of various maize cultivars.[\[1\]](#)[\[6\]](#)
- Rice (*Oryza sativa*): Both 5-deoxystrigol and its stereoisomers, such as ent-2'-epi-5-deoxystrigol, have been identified in the root exudates and extracts of rice.[\[1\]](#)[\[4\]](#)
- Cotton (*Gossypium hirsutum*): Cotton plants produce 5-deoxystrigol, which can be further bioconverted into strigol.[\[1\]](#)[\[2\]](#)
- Lotus *japonicus*: This model legume produces and exudes 5-deoxystrigol, with production notably increasing under phosphate starvation.[\[1\]](#)[\[5\]](#)[\[7\]](#)
- Chinese Milk Vetch (*Astragalus sinicus*): This plant produces 5DS and stereoselectively converts it into sorgomol.[\[2\]](#)
- Arabidopsis (*Arabidopsis thaliana*): The presence of 5-deoxystrigol has been reported in the root exudates of Arabidopsis.[\[6\]](#)

Biosynthesis of (+)-5-Deoxystrigol

The biosynthesis of strigolactones originates in the plastids from the carotenoid pathway.[\[8\]](#) The process begins with the conversion of all-trans- β -carotene to 9-cis- β -carotene by the β -carotene isomerase DWARF27 (D27).[\[8\]](#) Subsequently, the carotenoid cleavage dioxygenases CCD7 and CCD8 act in sequence to cleave 9-cis- β -carotene, which results in the formation of carlactone (CL), the central precursor for all strigolactones.[\[4\]](#)[\[8\]](#)

Carlactone is then transported to the cytoplasm for further modification.[\[8\]](#) In rice and other species, a cytochrome P450 monooxygenase of the CYP711A subfamily, known as MAX1 in Arabidopsis, catalyzes the oxidation of carlactone to produce **(+)-5-deoxystrigol**.[\[4\]](#)[\[6\]](#)[\[9\]](#) From 5DS, a variety of more complex strigolactones can be synthesized through further hydroxylation and other modifications.[\[2\]](#)

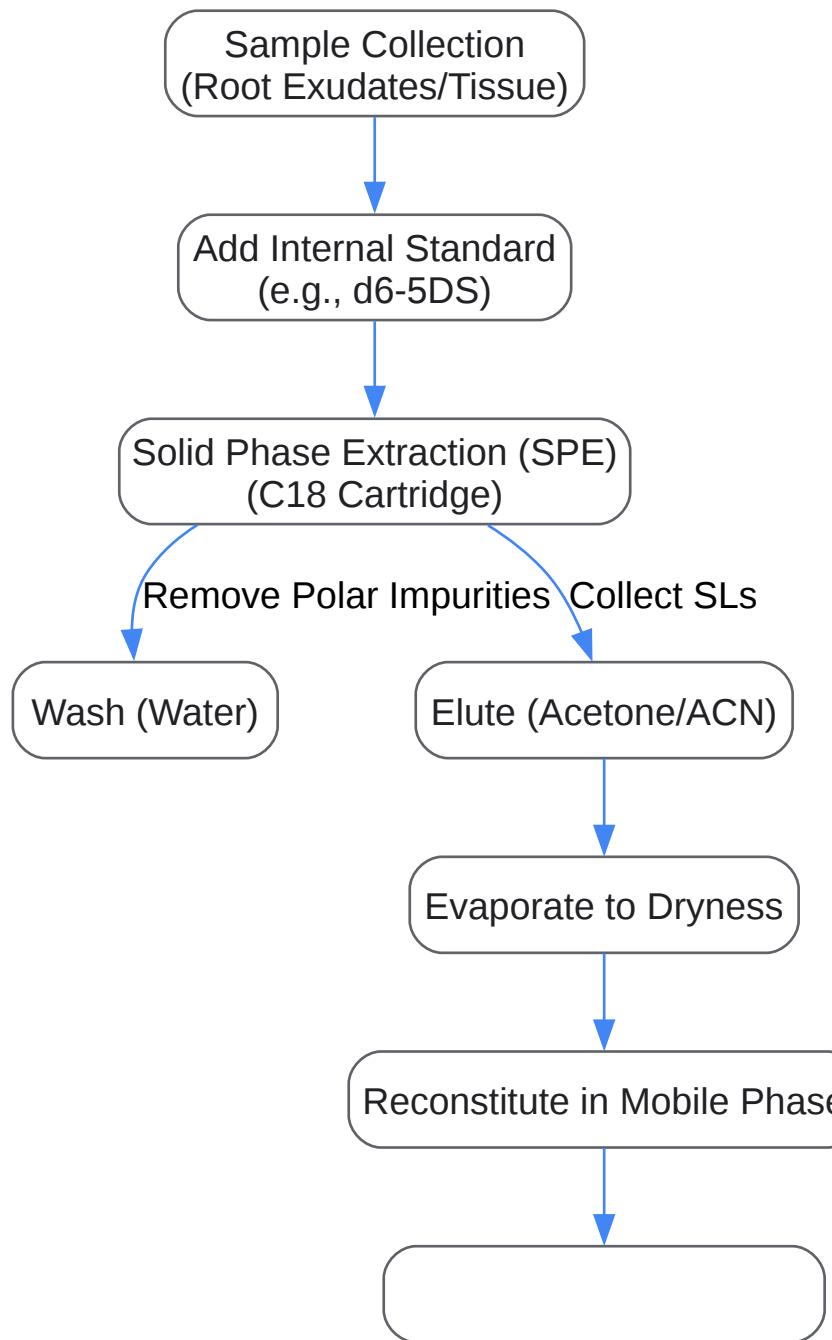
[Click to download full resolution via product page](#)**Biosynthesis pathway of (+)-5-Deoxystrigol.**

Quantitative Data on (+)-5-Deoxystrigol Occurrence

The concentration of **(+)-5-deoxystrigol** in plants is typically very low, often in the picomolar to nanomolar range, and is subject to significant variation based on plant species, developmental stage, and environmental conditions, particularly nutrient availability.[\[4\]](#)[\[10\]](#)

Plant Species	Tissue/Fraction	Condition	Concentration	Reference
Sorghum bicolor	Root Exudates	Low Phosphate & Nitrogen	30-fold increase vs. control	[4]
Lotus japonicus	Root Exudates	Phosphate Starvation (6 days)	~120 pmol/plant	[5]
Lotus japonicus	Root Exudates	Control (6 days)	~20 pmol/plant	[5]
Lotus japonicus	Root Tissue	Phosphate Starvation (6 days)	~250 pmol/g FW	[5]
Lotus japonicus	Root Tissue	Osmotic Stress (-P, 6 days)	~100 pmol/g FW	[5]
Gigaspora margarita (AM fungus)	Bioassay	Hyphal Branching Induction	10 pg/disc (Max. Activity)	[11]

Experimental Protocols


The analysis of 5-deoxystrigol is challenging due to its extremely low concentrations in complex biological matrices and its chemical instability.[\[10\]](#)[\[12\]](#) Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the preferred method for its high sensitivity and specificity.[\[10\]](#)[\[13\]](#)[\[14\]](#)

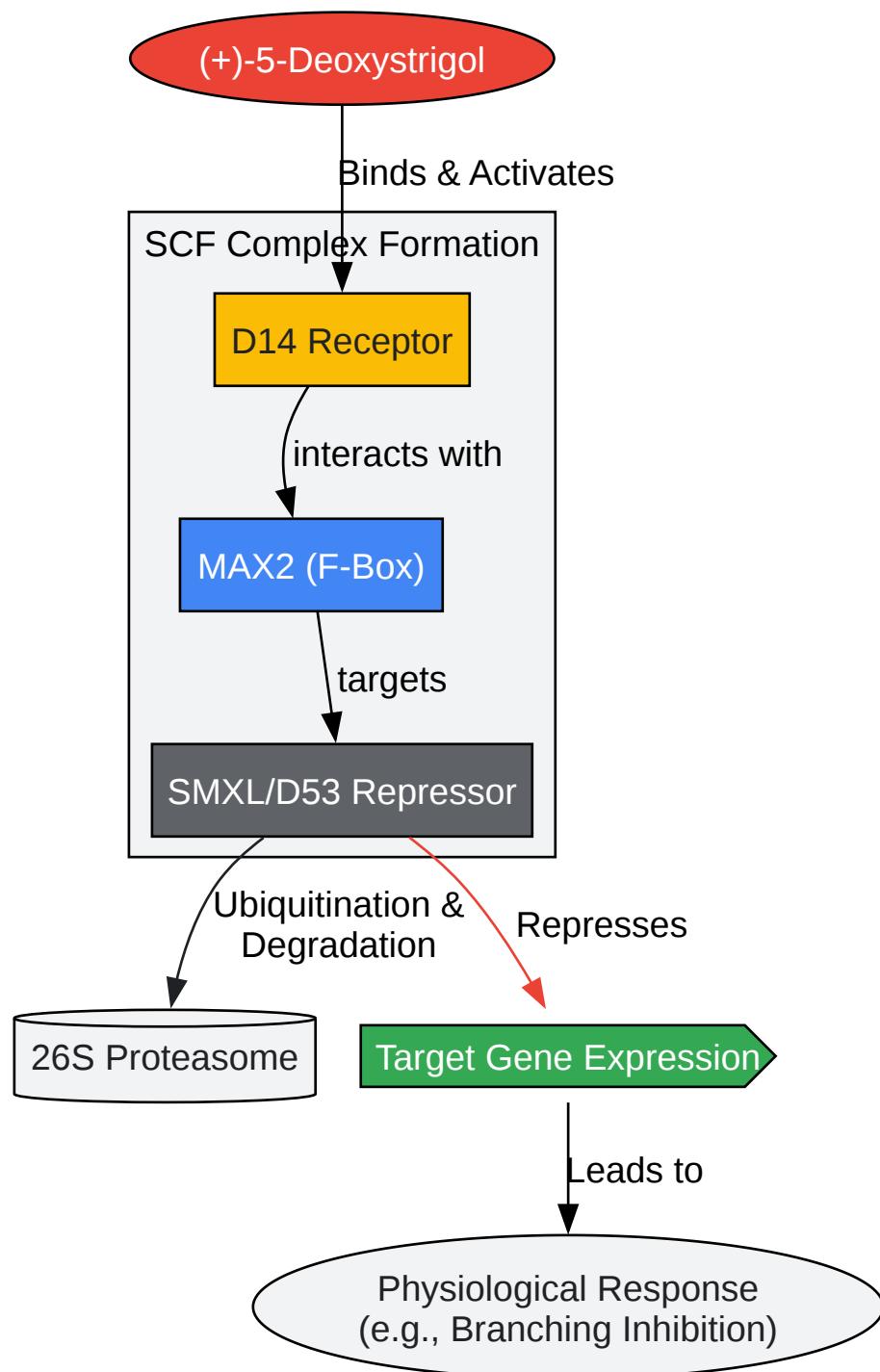
Protocol 1: Extraction and Quantification of 5DS from Plant Root Exudates

This protocol is adapted from established methods for high-sensitivity strigolactone analysis.

[10][13][15]

1. Sample Collection (Hydroponics): a. Grow plants hydroponically in a nutrient-sufficient medium (e.g., half-strength Hoagland solution). b. To induce SL production, transfer plants to a phosphate-deficient medium and grow for several days.[15] c. Collect the root exudate solution. To prevent degradation, keep the solution on ice and protected from light.[15]
2. Internal Standard Spiking: a. Add a known amount of a stable isotope-labeled internal standard (e.g., [$^2\text{H}_6$]-5-deoxystrigol) to the collected exudate to correct for sample loss during processing.[13][15]
3. Solid Phase Extraction (SPE): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the root exudate sample onto the cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the strigolactones with acetone or acetonitrile.[10]
4. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum evaporator at a temperature below 40°C.[1] b. Reconstitute the dried residue in a small, precise volume of the initial mobile phase (e.g., 50% acetonitrile/water).
5. UHPLC-MS/MS Analysis: a. Inject the reconstituted sample into the UHPLC-MS/MS system. b. Chromatography: Use a C18 column to separate 5DS from other compounds. A typical gradient involves water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%). c. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Selected Reaction Monitoring (SRM) for quantification, monitoring the specific precursor-to-product ion transitions for both native 5DS and its labeled internal standard.[16]

[Click to download full resolution via product page](#)


Workflow for 5DS extraction and quantification.

(+)-5-Deoxystrigol Signaling Pathway

The perception of **(+)-5-deoxystrigol** initiates a signaling cascade that leads to the degradation of transcriptional repressors, thereby activating downstream gene expression.[\[13\]](#) The core of

this pathway involves an α/β hydrolase receptor, DWARF14 (D14), and an F-box protein, MAX2 (in *Arabidopsis*) or D3 (in rice).[\[17\]](#)

- Perception: 5DS binds to the D14 receptor.[\[17\]](#)
- Complex Formation: The binding of 5DS induces a conformational change in D14, promoting its interaction with the F-box protein MAX2 and a transcriptional repressor from the SMAX1-LIKE (SMXL) family (e.g., D53 in rice).[\[13\]](#)[\[17\]](#)
- Ubiquitination & Degradation: MAX2, as part of an SCF ubiquitin ligase complex, targets the SMXL repressor for ubiquitination.[\[13\]](#)
- Response: The ubiquitinated SMXL protein is subsequently degraded by the 26S proteasome. The removal of this repressor de-represses downstream target genes, leading to various physiological responses, such as the inhibition of shoot branching.[\[13\]](#)

[Click to download full resolution via product page](#)

(+)-5-Deoxystrigol signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Bioconversion of 5-deoxystrigol stereoisomers to monohydroxylated strigolactones by plants - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 3. Structural diversity of strigolactones and their distribution in the plant kingdom - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 4. Frontiers | Strigolactones Biosynthesis and Their Role in Abiotic Stress Resilience in Plants: A Critical Review [[frontiersin.org](https://www.frontiersin.org)]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. [encyclopedia.pub](https://www.encyclopedia.pub) [encyclopedia.pub]
- 9. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 10. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC–MS/MS - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 11. benchchem.com [benchchem.com]
- 12. Strigolactones: Extraction and Characterization | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Analytical methods in strigolactone research [ouci.dntb.gov.ua]
- 15. strigasolutions.com [strigasolutions.com]
- 16. Evaluation and Quantification of Natural Strigolactones from Root Exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Many Models of Strigolactone Signaling - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]

- To cite this document: BenchChem. [Natural sources and occurrence of (+)-5-Deoxystrigol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15886135#natural-sources-and-occurrence-of-5-deoxystrigol\]](https://www.benchchem.com/product/b15886135#natural-sources-and-occurrence-of-5-deoxystrigol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com